2-chloro-9H-indeno[2,1-d]pyrimidin-9-one
Description
2-Chloro-9H-indeno[2,1-d]pyrimidin-9-one is a tricyclic heterocyclic compound featuring a fused indene and pyrimidine ring system with a chlorine substituent at position 2. This scaffold is of significant interest in medicinal chemistry due to its structural rigidity, which enhances binding affinity to biological targets. The compound has been investigated for its dual antiangiogenic and cytotoxic properties, particularly in cancer therapeutics . Its synthesis typically involves nucleophilic substitution reactions, as evidenced by derivatives synthesized from precursor 17 (a key intermediate) and substituted anilines under reflux conditions .
Properties
CAS No. |
2053898-74-9 |
|---|---|
Molecular Formula |
C11H5ClN2O |
Molecular Weight |
216.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-9H-indeno[2,1-d]pyrimidin-9-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the photochemical condensation of 2-aminobenzimidazole and 2-(4-chlorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one in the presence of potassium hydroxide (KOH) and dimethylformamide (DMF). The reaction is carried out at a wavelength of 312 nm for 2 hours, resulting in a high yield of the desired product .
Industrial Production Methods
While specific industrial production methods for 2-chloro-9H-indeno[2,1-d]pyrimidin-9-one are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-9H-indeno[2,1-d]pyrimidin-9-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential biological activity, making it a candidate for further biological studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including antiviral and anticancer properties.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-chloro-9H-indeno[2,1-d]pyrimidin-9-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of certain enzymes or the modulation of cellular signaling pathways. Further research is needed to elucidate the exact mechanisms involved .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations in N4-Position Derivatives
Several analogs of 2-chloro-9H-indeno[2,1-d]pyrimidin-9-one have been synthesized by modifying the N4-position substituent. Key examples include:
Key Trends :
Core Scaffold Modifications
Chromeno[2,3-d]Pyrimidines ()
Compounds like 8a–8c (chromeno[2,3-d]pyrimidines) replace the indene ring with a chromene system. These derivatives exhibit:
- Hydrazinyl substituents at position 4, which may confer chelation properties for metal-binding targets .
Indeno[1,2-b]Pyrazines and Quinoxalines ()
- 8-chloro-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile: Incorporates a pyrazine ring instead of pyrimidine, altering electronic properties and hydrogen-bonding capacity.
Methyl-Substituted Analogs (–8)
- 3,5,8-Trimethyl-9H-indeno[2,1-c]pyridin-9-one (): Pyridine instead of pyrimidine alters ring basicity; methyl groups enhance lipophilicity but may sterically hinder target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
